Fmoc-DL-thyronine
Overview
Description
Fmoc-DL-thyronine is a derivative of L-thyronine, an endogenous hormone produced by the thyroid gland . It is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis .
Molecular Structure Analysis
This compound contains a total of 62 atoms; 25 Hydrogen atoms, 30 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms . It also contains 66 bonds, including 41 non-H bonds, 26 multiple bonds, 9 rotatable bonds, 2 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 ether .Physical and Chemical Properties Analysis
This compound has a molecular formula of C30H25NO6 and a molecular weight of 495.52 . The Chiralpak QN-AX column allowed separation of 11 out of 13 Fmoc-dl-amino acids with a resolution greater than 1.5 .Relevant Papers Several papers were found during the search. One paper discusses the role of thyroid hormone metabolites and analogues in human health and disease . Another paper discusses the use of Fmoc-derivatized cationic peptides . These papers could provide further insights into the properties and potential applications of this compound.
Mechanism of Action
While the specific mechanism of action for Fmoc-DL-thyronine is not available, it is known that thyroid hormones like L-thyronine exert their physiological effects by controlling DNA transcription and protein synthesis . This effect on DNA is obtained by the binding of the thyroid hormone to the thyroid receptors attached to DNA .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO6/c32-20-11-15-22(16-12-20)37-21-13-9-19(10-14-21)17-28(29(33)34)31-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28,32H,17-18H2,(H,31,35)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDWCUHMDBIXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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